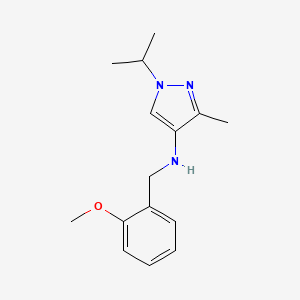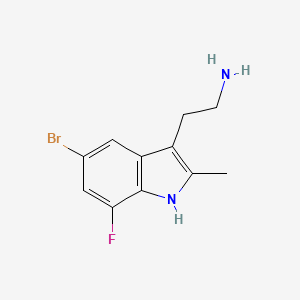
1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that features both an aminophenyl group and a thiophene ring
準備方法
The synthesis of 1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the condensation of 2-aminobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, while the thiophene ring can undergo nucleophilic substitution. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for biological receptors.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials, such as conductive polymers or organic semiconductors.
作用機序
The mechanism of action of 1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
類似化合物との比較
Similar compounds to 1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one include other aminophenyl derivatives and thiophene-containing compounds. What sets this compound apart is the combination of both functional groups, which can confer unique properties such as enhanced reactivity or specific biological activity. Examples of similar compounds include 1-(2-Aminophenyl)-2-phenylethanone and 1-(2-Aminophenyl)-3-(furan-2-yl)prop-2-en-1-one.
特性
分子式 |
C13H11NOS |
|---|---|
分子量 |
229.30 g/mol |
IUPAC名 |
1-(2-aminophenyl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H11NOS/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H,14H2 |
InChIキー |
XQWOGFAJTPHZCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(4-Chlorophenyl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11739942.png)
amine](/img/structure/B11739947.png)
![benzyl({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739959.png)

![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}({[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739963.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11739977.png)

![[2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739993.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740008.png)

![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11740033.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740039.png)
